molecular formula C19H16N2O3S B2943640 N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide CAS No. 921559-15-1

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide

Cat. No.: B2943640
CAS No.: 921559-15-1
M. Wt: 352.41
InChI Key: OUTWSXPLVZWQGL-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a versatile chemical compound with a unique structure that makes it an ideal candidate for various scientific research applications. This compound is known for its potential in drug discovery and the synthesis of novel materials.

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds interact with their targets to induce a biological response .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives can also vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .

Result of Action

The result of a compound’s action can be seen in its biological activities. For example, indole derivatives have shown diverse biological activities, indicating a wide range of potential therapeutic applications .

Action Environment

The action environment can influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can all impact how an indole derivative functions .

Preparation Methods

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications. In chemistry, it is used in the synthesis of novel materials and as a building block for more complex molecules. In biology and medicine, it has shown promise in drug discovery, particularly in the development of anticancer agents. Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide can be compared to other indole derivatives, which also exhibit significant biological activity. Similar compounds include N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide and other 2-oxoindoline-based acetohydrazides. What sets this compound apart is its unique structure, which provides distinct interactions with biological targets and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-21-17-10-9-15(11-14(17)12-19(21)22)20-25(23,24)18-8-4-6-13-5-2-3-7-16(13)18/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTWSXPLVZWQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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